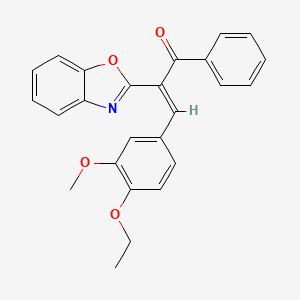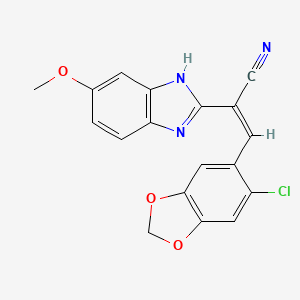![molecular formula C16H15FN2O3 B5327225 6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid](/img/structure/B5327225.png)
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid, also known as FL-MPNA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in various physiological and pathological processes.
作用机制
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid acts as a selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and peripheral tissues. Activation of α7 nAChR by this compound leads to the influx of calcium ions into the cells, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of Alzheimer's disease and other neurological disorders. This compound has also been shown to have anti-inflammatory effects in peripheral tissues, such as the lungs and intestines.
实验室实验的优点和局限性
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid has several advantages for lab experiments, such as its high potency and selectivity for α7 nAChR, which allows for precise modulation of this receptor. However, this compound has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic properties, such as its half-life and solubility, to improve its efficacy and reduce its limitations. Another direction is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders. This compound can also be used as a tool compound for studying the function of α7 nAChR in various physiological and pathological processes, which can lead to a better understanding of this receptor's role in health and disease.
合成方法
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid can be synthesized using a multi-step process, which involves the reaction of 4-fluoroaniline with ethyl 6-bromonicotinate to form 6-bromo-2-(4-fluorophenyl)nicotinic acid ethyl ester. This intermediate is then reacted with morpholine in the presence of a catalyst to produce this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
科学研究应用
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these diseases. This compound has also been investigated for its potential use as a tool compound for studying the function of α7 nAChR in various physiological and pathological processes.
属性
IUPAC Name |
6-[2-(4-fluorophenyl)morpholin-4-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-13-4-1-11(2-5-13)14-10-19(7-8-22-14)15-6-3-12(9-18-15)16(20)21/h1-6,9,14H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZLRVWVRVQDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5327146.png)



![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5327175.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5327181.png)
![N-(2-methyl-1H-benzimidazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5327200.png)
![N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxopropyl]biphenyl-4-amine](/img/structure/B5327215.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-5-phenyl-3-isoxazolecarboxamide dihydrochloride](/img/structure/B5327232.png)
![7-acetyl-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327233.png)
![methyl 5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)
![N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5327253.png)
![6-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327256.png)